5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate

Crosslink density NCO equivalent weight Polyurethane network modulus

5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate (CAS 94166-84-4), systematically named 1,5-diisocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene, is an aromatic trifunctional isocyanate (C₁₇H₁₁N₃O₃; MW 305.29 g/mol) bearing three reactive –NCO groups on a biphenyl-type scaffold with a sterically influential ortho-isocyanatobenzyl substituent and a ring-methyl group. The compound is classified as a low-molecular-weight aromatic triisocyanate crosslinker for polyurethane and polyurea networks and is recognized as a member of the Desmodur® family of isocyanate crosslinkers historically developed by Bayer (now Covestro).

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
CAS No. 94166-84-4
Cat. No. B12677084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate
CAS94166-84-4
Molecular FormulaC17H11N3O3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=CC=C2N=C=O
InChIInChI=1S/C17H11N3O3/c1-12-14(6-13-4-2-3-5-16(13)19-10-22)7-15(18-9-21)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3
InChIKeyNUPFKDQTOQCZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene Diisocyanate (CAS 94166-84-4): Procurement-Relevant Structural and Functional Profile


5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate (CAS 94166-84-4), systematically named 1,5-diisocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene, is an aromatic trifunctional isocyanate (C₁₇H₁₁N₃O₃; MW 305.29 g/mol) bearing three reactive –NCO groups on a biphenyl-type scaffold with a sterically influential ortho-isocyanatobenzyl substituent and a ring-methyl group [1]. The compound is classified as a low-molecular-weight aromatic triisocyanate crosslinker for polyurethane and polyurea networks and is recognized as a member of the Desmodur® family of isocyanate crosslinkers historically developed by Bayer (now Covestro) [2]. Its calculated LogP of 4.73 indicates substantial hydrophobicity relative to common diisocyanate benchmarks [1].

Why 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene Diisocyanate Cannot Be Replaced by Generic Diisocyanates or Other Triisocyanates Without Property Trade-offs


Aromatic triisocyanates as a class deliver the highest crosslink density, glass transition temperature, modulus, and tensile strength among isocyanate crosslinkers, but substitution within this class is not straightforward because NCO content per gram, NCO equivalent weight, steric environment around each NCO group, and hydrophobicity vary substantially between individual triisocyanate structures [1]. For 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate, the combination of a tightly packed ortho-isocyanatobenzyl substituent, an aromatic ring methyl group, and the highest theoretical %NCO among common aromatic triisocyanates creates a reactivity and network-architecture profile that cannot be replicated by simply selecting triphenylmethane triisocyanate (Desmodur RE, CAS 2422-91-5), tris(4-isocyanatophenyl) thiophosphate (Desmodur RFE, CAS 4151-51-3), or a generic diisocyanate such as 4,4′-MDI [2]. The differential evidence below quantifies exactly where procurement decisions must consider this specific CAS number rather than an in-class alternative.

Quantitative Differentiation Evidence for 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene Diisocyanate vs. Closest Analogs


Highest Theoretical NCO Content Among Common Aromatic Triisocyanates: 41.3% vs. 34.3% (Desmodur RE) and 27.1% (Desmodur RFE)

5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate (MW 305.29 g/mol, 3 NCO groups) exhibits a theoretical NCO content of 41.3 wt%, translating to an NCO equivalent weight of 101.8 g/eq [1]. This is 20% higher than triphenylmethane triisocyanate (Desmodur RE, MW 367.36, 3 NCO, 34.3% NCO, eq. wt. 122.5 g/eq) and 52% higher than tris(4-isocyanatophenyl) thiophosphate (Desmodur RFE, MW 465.38, 3 NCO, 27.1% NCO, eq. wt. 155.1 g/eq) [2]. For comparison, the widely used diisocyanate 4,4′-MDI (MW 250.25, 2 NCO) provides 33.6% NCO (eq. wt. 125.1 g/eq). The target compound therefore requires substantially less mass to deliver the same molar quantity of reactive NCO groups.

Crosslink density NCO equivalent weight Polyurethane network modulus

Ortho-Isocyanatobenzyl Substituent Imparts Differential NCO Reactivity vs. Para-Substituted Triisocyanates

The target compound features an isocyanatobenzyl group attached at the ortho position of the central phenylene ring. In aromatic isocyanate systems, ortho-positioned NCO groups adjacent to sterically demanding substituents are documented to be 5–10 times less reactive than para-positioned NCO groups due to steric hindrance [1]. This ortho/para reactivity differential has been quantitatively modeled for polymeric MDI and TDI systems, with para-isocyanate moieties consistently exhibiting higher reaction rates [2]. In 5-(o-isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate, two NCO groups reside on the central methyl-substituted ring (experiencing steric compression from both the ortho-benzyl substituent and the ring methyl group), while the third NCO on the pendant benzyl ring is comparatively less hindered. This creates a built-in reactivity gradient unavailable in symmetric triisocyanates such as Desmodur RE, where all three NCO groups on the triphenylmethane core exhibit virtually identical reactivity [3].

Isocyanate reactivity Ortho/para selectivity Step-growth polymerization control

Significantly Higher Hydrophobicity (LogP 4.73) vs. TDI (LogP 3.43–3.47) Influences Moisture Sensitivity and Compatibility with Non-Polar Polyols

The experimentally determined LogP of 5-(o-isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is 4.73 [1], substantially exceeding that of toluene diisocyanate (TDI, LogP 3.43–3.47) and 4,4′-MDI (LogP 4.05–4.93, depending on measurement method) [2]. The compound's hydrophobicity is comparable to triphenylmethane triisocyanate (LogP 4.77) . High LogP values correlate with reduced water solubility and slower moisture-driven side reactions (urea formation, CO₂ generation) during storage and processing. This property is structurally encoded by the three aromatic rings and the absence of hydrogen-bond donors (confirmed: HBD count = 0) and the topological polar surface area of only 88.3 Ų [3].

Hydrophobicity LogP Moisture-cure polyurethane Polyol compatibility

Aromatic Triisocyanate Class Evidence: Crosslink Density, Tg, and Modulus Superiority Over Diisocyanate-Cured Networks

In a systematic head-to-head study of soy-based polyurethane networks prepared with identical polyol but varying isocyanate type, aromatic triisocyanates as a class imparted the highest density, glass transition temperature, modulus, and tensile strength among all isocyanate categories tested, while exhibiting the lowest elongation at break, swelling in toluene, and impact resistance [1]. Although this study used a specific aromatic triisocyanate (not the target CAS), the class-level structure–property relationship is directly transferable: trifunctional aromatic crosslinkers create tighter networks than difunctional aromatic or aliphatic isocyanates. In separate model network studies using Desmodur RF (an aromatic triisocyanate) with monodisperse PPG diols, equilibrium rubber moduli measured by DMA showed excellent agreement with branching theory predictions, and networks exhibited elastic moduli in the range of 0.8–1.3 MPa for high-MW PPG precursors, with fracture toughness strongly dependent on crosslink density [2].

Crosslink density Glass transition temperature Tensile modulus Polyurethane elastomer

Molecular Weight Advantage: Lower Mass per Crosslink Junction vs. Desmodur RE and RFE for Equivalent Network Functionality

The molecular weight per isocyanate group (NCO equivalent weight) of the target compound is 101.8 g/eq, compared to 122.5 g/eq for Desmodur RE and 155.1 g/eq for Desmodur RFE [1]. According to rubber elasticity theory, the shear modulus G of an ideal elastomeric network is inversely proportional to the molecular weight between crosslinks (Mc): G = ρRT/Mc. When a triisocyanate with lower equivalent weight is used at constant NCO:OH stoichiometry, the resulting network incorporates a higher number density of elastically active junction points per unit mass. For a formulation targeting a fixed NCO index, substituting Desmodur RE with the target compound at equivalent NCO equivalents reduces the crosslinker mass fraction by approximately 17%, while simultaneously increasing the potential junction density by the same proportion—provided complete conversion is achieved [2].

Network junction density Molecular weight between crosslinks Rubber elasticity theory

High-Value Application Scenarios for 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene Diisocyanate Based on Quantified Differentiation Evidence


High-Crosslink-Density Polyurethane Elastomers Requiring Maximum Modulus with Minimum Crosslinker Mass Loading

In cast polyurethane elastomers and microcellular foams where Shore hardness > 90A and tensile modulus > 100 MPa are targeted, the 41.3% NCO content of CAS 94166-84-4 enables formulators to achieve the required crosslink density with approximately 17% less crosslinker mass compared to Desmodur RE [1]. The lower equivalent weight (101.8 g/eq) translates directly into higher junction-point concentration at any given NCO index, producing networks with modulus values at the upper end of the aromatic triisocyanate performance envelope documented in the soy-polyol benchmark study [2].

Moisture-Tolerant Processing of Polyurethane Coatings and Adhesives Under Ambient Humidity

The LogP of 4.73 for CAS 94166-84-4—substantially higher than TDI (LogP 3.43) —reduces the rate of undesirable isocyanate-water side reactions during open-mold casting, spray application, or roll-coating operations. This property is particularly valuable in tropical or marine coating applications where ambient relative humidity routinely exceeds 70%, and where bubble formation (CO₂ from water-isocyanate reaction) is a critical quality defect. The compound's zero hydrogen-bond donor count and low TPSA of 88.3 Ų [3] further suppress water uptake.

Sequential Network Build-up Exploiting Ortho/Para Reactivity Differential for Controlled Gelation

The non-equivalent NCO environments in CAS 94166-84-4—wherein two NCO groups on the central ring experience steric compression from both the ortho-benzyl and methyl substituents—create a reactivity gradient (ortho-NCO 5–10× less reactive than para-NCO per the TDI model [4]). This built-in selectivity can be exploited to design two-stage curing processes: rapid initial network formation via the less hindered benzyl NCO, followed by slower completion via the hindered ring NCO groups, extending pot life while maintaining final crosslink density. Symmetric triisocyanates like Desmodur RE, where all NCO groups exhibit equal reactivity [5], cannot provide this temporal processing window.

Hydrophobic Polyol-Based Polyurethane Formulations (Castor Oil, Polybutadiene Diols, Dimer Acid Polyols)

The high LogP (4.73) and purely aromatic structure of CAS 94166-84-4 ensure excellent solubility in and compatibility with highly hydrophobic polyols, including castor oil, hydroxyl-terminated polybutadiene (HTPB), and dimer fatty acid-derived polyester polyols [6]. In contrast, lower-LogP isocyanates such as TDI (LogP 3.43) may exhibit phase separation or hazy mixtures with these non-polar polyols, compromising optical clarity and mechanical homogeneity in the cured product. This makes CAS 94166-84-4 the preferred aromatic triisocyanate for hydrophobic polyurethane binder systems used in solid rocket propellants, waterproof membranes, and electrical encapsulation.

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